1,3,5-Tris(2,3-epoxypropoxy)benzene
Overview
Description
1,3,5-Tris(2,3-epoxypropoxy)benzene is a chemical compound characterized by a benzene ring with three 2,3-epoxypropoxy groups attached at the 1, 3, and 5 positions.
Mechanism of Action
Target of Action
1,3,5-Tris(2,3-epoxypropoxy)benzene, also known as Oxirane,2,2’,2’'-[1,3,5-benzenetriyltris(oxymethylene)]tris-, is a chemical compound that features a benzene ring with three 2,3-epoxypropoxy groups attached at positions 1, 3, and 5 It is commonly used as a crosslinking agent in the production of epoxy resins , suggesting that its targets could be various components within these resins.
Mode of Action
The exact mode of action of this compound is not well-documented. As a crosslinking agent, it likely interacts with its targets by forming covalent bonds, thereby creating a three-dimensional network of linked molecules. This process enhances the mechanical and thermal stability of the resulting material .
Biochemical Pathways
Given its role in the production of epoxy resins, it may influence the polymerization process, which is a critical pathway in the formation of these materials .
Pharmacokinetics
This compound is primarily used in industrial applications rather than in biological or medical contexts, which may explain the lack of such data .
Result of Action
The primary result of this compound’s action is the formation of crosslinked epoxy resins. These materials exhibit enhanced mechanical and thermal stability, making them suitable for various applications, including coatings, adhesives, and composite materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the crosslinking process may depend on factors such as temperature, pH, and the presence of catalysts. Additionally, the stability and efficacy of the resulting epoxy resins can be affected by environmental conditions such as humidity and exposure to UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(2,3-epoxypropoxy)benzene can be synthesized through the reaction of 1,3,5-trihydroxybenzene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the epoxypropoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2,3-epoxypropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy groups under mild conditions
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3,5-Tris(2,3-epoxypropoxy)benzene has several scientific research applications:
Chemistry: It is used as a crosslinking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is studied for its potential use in bioconjugation and as a building block for biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of high-performance coatings, adhesives, and composites.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tris(2,3-epoxypropoxy)propane
- 1,3,5-Tris(4-ethynylphenyl)benzene
- 1,3,5-Tris(bromomethyl)benzene
Uniqueness
1,3,5-Tris(2,3-epoxypropoxy)benzene is unique due to its specific arrangement of epoxypropoxy groups on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful as a crosslinking agent and in applications requiring stable, durable bonds .
Properties
IUPAC Name |
2-[[3,5-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-10(16-4-13-7-19-13)2-12(18-6-15-9-21-15)3-11(1)17-5-14-8-20-14/h1-3,13-15H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQITNIYSXSON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962386 | |
Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxymethylene)]tris(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4223-14-7 | |
Record name | 2,2′,2′′-[1,3,5-Benzenetriyltris(oxymethylene)]tris[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4223-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tris(2,3-epoxypropoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxymethylene)]tris(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tris(2,3-epoxypropoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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